molecular formula C6H3BrFN3 B2661036 1-Azido-3-bromo-2-fluorobenzene CAS No. 2107456-50-6

1-Azido-3-bromo-2-fluorobenzene

Cat. No.: B2661036
CAS No.: 2107456-50-6
M. Wt: 216.013
InChI Key: MAHKVOVYGRYDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3-bromo-2-fluorobenzene (CAS 2107456-50-6) is a halogenated and azidated aromatic compound with the molecular formula C 6 H 3 BrFN 3 and a molecular weight of 216.01 g/mol . This compound serves as a valuable multifunctional synthetic intermediate in organic and medicinal chemistry research. The presence of both an azide group and a bromine atom on the same benzene ring, activated by an ortho-fluorine substituent, makes it a versatile building block for various chemical transformations, particularly through metal-catalyzed cross-couplings and 1,3-dipolar cycloaddition "click" reactions. The azide group can readily form triazole rings with alkynes or be reduced to an amine, while the bromine can undergo substitution reactions or facilitate the construction of more complex molecular architectures . This reactivity profile makes it a promising precursor for developing novel pharmaceuticals, agrochemicals, and materials. For example, structurally similar azido-bromo arene derivatives have been identified as key intermediates in the synthesis of compounds with demonstrated trypanosomicidal activity . This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, understanding the potential reactivity of the azide functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-3-bromo-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKVOVYGRYDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 1 Azido 3 Bromo 2 Fluorobenzene

Strategies for the Directed Installation of Azide (B81097), Bromine, and Fluorine on the Benzene (B151609) Core

The construction of 1-azido-3-bromo-2-fluorobenzene hinges on the precise introduction of three different substituents onto an aromatic ring. The interplay of directing effects and reaction conditions is critical for maximizing the yield of the desired product while minimizing the formation of unwanted isomers.

Sequential Halogenation and Azidation Protocols

A plausible and common strategy involves the sequential introduction of the halogen and azide groups onto a fluorinated benzene precursor. This approach leverages the directing effects of the existing substituents to guide the position of the incoming groups. For instance, starting with a fluorinated aniline (B41778), a bromination step could be followed by diazotization and subsequent azidation. The success of this method is highly dependent on the regioselectivity of the bromination step, which is influenced by the electronic nature of the other substituents on the ring.

Diazotization-Mediated Routes to Azido- and Bromo-Substituted Fluorobenzenes

Diazotization of an appropriately substituted fluoroaniline (B8554772) is a key transformation in the synthesis of this compound. This process involves the conversion of a primary aromatic amine to a diazonium salt, which can then be displaced by an azide or bromide nucleophile. For example, 3-bromo-2-fluoroaniline (B1289246) could be diazotized and then treated with sodium azide to introduce the azido (B1232118) group at the 1-position.

The Sandmeyer reaction, a classic method for converting diazonium salts, can be employed to introduce the bromine atom. A modified Schiemann reaction can also be utilized to introduce fluorine from an amino group, although this is often done at an earlier stage of the synthesis. orgsyn.org For instance, a patent describes the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline (B37690) via a one-pot diazotization and iodination process, highlighting the utility of diazotization in complex halogenated systems. google.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Azide Introduction

Nucleophilic aromatic substitution (SNAr) offers a powerful method for introducing the azide group onto a pre-halogenated fluorobenzene (B45895) ring. wikipedia.org In this type of reaction, a nucleophile, such as the azide ion, displaces a leaving group, typically a halide, on an electron-deficient aromatic ring. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orgyoutube.com

Recent research has also demonstrated the use of organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes, expanding the scope of this reaction to include electron-neutral and even electron-rich systems. nih.gov

Bromination Reactions and Regiocontrol

To achieve the desired 3-bromo substitution pattern, the starting material and reaction conditions must be carefully chosen. For instance, starting with 2-fluoroaniline, the amino group would strongly direct bromination to the para position. Therefore, a different precursor or a blocking group strategy might be necessary to achieve bromination at the desired meta position relative to the fluorine atom. The use of N-bromosuccinimide (NBS) with a radical initiator like AIBN is a common method for benzylic bromination, but can also be used for aromatic bromination under specific conditions. chemicalbook.com

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound often relies on the availability of suitably substituted precursors. These precursors may be commercially available or require synthesis through a series of functional group interconversions. vanderbilt.eduorganic-chemistry.org

A common strategy involves starting with a simpler, commercially available di-substituted benzene and introducing the third functional group. For example, one could start with a bromo-fluoroaniline and then introduce the azide group via diazotization. The synthesis of the required bromo-fluoroaniline precursor itself might involve a multi-step sequence. A patent for the synthesis of 1-fluoro-2-bromo-3-iodobenzene illustrates a route starting from 1-fluoro-2-amino-3-nitrobenzene, which undergoes diazotization and bromination, followed by reduction of the nitro group to an amine, and finally another diazotization and iodination. google.com This highlights the iterative nature of building complex aromatic systems.

The table below outlines some potential precursor molecules and the key transformations required to synthesize this compound.

Precursor MoleculeKey Transformation(s)
3-Bromo-2-fluoroanilineDiazotization followed by reaction with sodium azide.
1,3-Dibromo-2-fluorobenzeneNucleophilic aromatic substitution with sodium azide.
2-Fluoro-3-nitroanilineBromination, reduction of the nitro group, diazotization, and azidation.

Preparation of Ortho-Bromo-Fluoroaniline Derivatives

The primary precursor for this compound is 3-bromo-2-fluoroaniline. The synthesis of this intermediate is a critical step where the regiochemistry of the final product is established. One common method involves the reduction of a nitrated precursor.

A documented synthesis route starts with 1-fluoro-2-bromo-3-nitrobenzene. chemicalbook.com This nitro compound is reduced to the corresponding aniline, 1-fluoro-2-bromo-3-aminobenzene (an alternative name for 3-bromo-2-fluoroaniline), using a catalyst. A typical procedure involves reacting the nitro compound with hydrogen gas in the presence of a Raney nickel catalyst in a solvent like methanol. chemicalbook.com The reaction is generally carried out in an autoclave under pressure and proceeds to completion over several hours at room temperature, often resulting in high yields. chemicalbook.com

Alternative strategies for preparing bromo-fluoroaniline isomers often involve electrophilic bromination of a fluoroaniline derivative. However, to achieve the specific ortho-relationship required for 3-bromo-2-fluoroaniline, directing group strategies are essential to control the regioselectivity of the bromination step. For instance, a multi-step sequence for a related isomer, 2-bromo-6-fluoroaniline, involves protecting the amino group of o-fluoroaniline, followed by sulfonylation, bromination, and subsequent deprotection/desulfonation steps. wipo.intgoogle.com

Conversion of Amines to Azides via Diazotransfer

Once the 3-bromo-2-fluoroaniline precursor is obtained, the next crucial step is the conversion of the primary amino group (-NH₂) into an azide group (-N₃). The most established method for this transformation on aromatic amines is through a diazotization reaction followed by treatment with an azide source. researchgate.netorganic-chemistry.org

In this two-step process, the aniline is first treated with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). youtube.comrsc.org This reaction converts the amino group into a diazonium salt (Ar-N₂⁺). youtube.comaskfilo.com Due to the potential instability and explosive nature of diazonium salts, they are typically used immediately without isolation. organic-chemistry.orggoogle.com The resulting diazonium salt solution is then treated with a source of the azide anion, such as sodium azide (NaN₃), which displaces the dinitrogen molecule to form the final aryl azide product. organic-chemistry.orgrsc.org

More modern and often milder methods for this conversion involve direct diazotransfer reactions. These reactions utilize specific reagents that can transfer a diazo group directly to the amine. Reagents such as triflyl azide (TfN₃) and imidazole-1-sulfonyl azide have proven effective for the conversion of primary amines to azides. researchgate.netorganic-chemistry.org An efficient one-pot procedure for preparing aromatic azides from amines uses tert-butyl nitrite and azidotrimethylsilane (B126382) under mild conditions. nih.gov These methods can be advantageous as they may offer better functional group tolerance and avoid the handling of isolated diazonium salts. researchgate.netorganic-chemistry.org

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Optimizing the yield and purity of this compound requires careful control over each step of the synthesis. Automated optimization using flow chemistry has been shown to efficiently explore reaction parameters, leading to improved yields and reduced waste. nih.gov Key variables that are typically optimized include temperature, reagent stoichiometry (equivalents), and residence time. nih.gov

For the initial preparation of the bromo-fluoroaniline precursor, optimization would focus on the reduction step. This includes selecting the most efficient catalyst, solvent, and hydrogen pressure to ensure complete conversion of the nitro group while minimizing side reactions.

In the subsequent conversion to the azide, temperature control is paramount during diazotization to prevent the decomposition of the unstable diazonium salt. google.com The rate of addition of sodium nitrite must be carefully managed to maintain the low temperature and ensure a smooth reaction. google.com Optimization studies on aryl azide synthesis have shown that the choice of reagents and reaction medium can significantly impact yield. For instance, a modified Fischer synthesis of aryl azides was optimized by reacting diazonium tetrafluoroborate (B81430) with hydroxylammonium chloride in water at room temperature, which provided high yields. rsc.org The optimization of a related cyclization reaction showed that varying the lithiating agent (n-BuLi vs. t-BuLi) and temperature directly impacted the product yield, highlighting the sensitivity of such syntheses to specific conditions. rsc.org Telescoping, or combining multiple reaction steps into a single continuous process without isolating intermediates, can also enhance efficiency and safety. nih.gov

Regioselectivity and Stereochemical Control in Aromatic Functionalization

The synthesis of a polysubstituted benzene like this compound presents a significant challenge in regioselectivity—the control of the exact placement of substituents on the aromatic ring. illinois.edu Stereochemical control is not a factor for the final planar aromatic product itself.

The key to achieving the desired 1,2,3-substitution pattern lies in the strategic sequence of reactions and the directing effects of the substituents already present on the ring during electrophilic aromatic substitution (EAS). fiveable.meyoutube.com In the synthesis of the 3-bromo-2-fluoroaniline precursor, the directing effects of the fluorine atom and the nitro/amino group are crucial. Both fluorine and amino groups are ortho-, para-directors, while a nitro group is a meta-director. fiveable.me

To synthesize 3-bromo-2-fluoroaniline, one might start with 2-fluoroaniline. Direct bromination would likely yield the 4-bromo and 6-bromo isomers as major products due to the ortho-, para-directing nature of both the fluoro and amino groups. To achieve bromination at the 3-position, a more complex, regiocontrolled strategy is necessary, such as starting with a precursor where the desired substitution pattern is already established, like 2-bromo-3-fluoronitrobenzene. chemicalbook.com Alternative advanced methods for achieving high regioselectivity in the synthesis of polysubstituted benzenes include transition-metal-catalyzed cyclization or cross-coupling reactions, which can construct the benzene ring with predefined substituent positions. illinois.eduacs.orgnih.gov

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to make the process more environmentally benign, safer, and more efficient. mdpi.com This involves considering factors such as atom economy, the use of less hazardous chemicals, and energy efficiency. pnas.org

A significant green advancement in the synthesis of aryl azides involves replacing traditional organic solvents with water. rsc.org Research has demonstrated a simple and robust method for preparing aryl azides in high yields by reacting diazonium salts with hydroxylammonium chloride in water at room temperature. rsc.orgrsc.org This approach avoids the use of volatile organic compounds (VOCs), simplifying the procedure and reducing toxic waste. rsc.org

Further green considerations include:

Catalysis: Utilizing catalytic reagents, such as the Raney nickel in the reduction step or catalysts in cross-coupling reactions, is preferable to stoichiometric reagents as they are used in smaller amounts and can often be recycled. chemicalbook.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting reagents into the final product. pnas.org

Safety: Avoiding the isolation of hazardous intermediates like diazonium salts by using one-pot or telescoped procedures where the unstable intermediate is consumed as it is formed. organic-chemistry.orggoogle.comnih.gov

Alternative Energy Sources: Employing methods like microwave or ultrasound activation can sometimes lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. mdpi.comnih.gov

Renewable Feedstocks: While not yet standard for this specific compound, a long-term green chemistry goal is the synthesis of aromatic compounds from renewable biomass sources rather than petrochemicals. ucl.ac.ukacs.org

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible practices.

Reactivity and Mechanistic Investigations of 1 Azido 3 Bromo 2 Fluorobenzene

Reactions of the Azide (B81097) Moiety

The azide group in 1-azido-3-bromo-2-fluorobenzene is the primary site of its chemical transformations, undergoing cycloadditions, reductions, and decompositions to yield a variety of important chemical intermediates.

[3+2] Cycloaddition Reactions (Click Chemistry)

This compound is a competent partner in [3+2] cycloaddition reactions, a cornerstone of click chemistry, providing a robust method for the formation of 1,2,3-triazole rings. These reactions are prized for their high efficiency, mild reaction conditions, and broad functional group tolerance.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a prominent reaction for this compound. This reaction involves the coupling of the azide with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted-1,2,3-triazole regioisomer. The reaction is typically carried out in a variety of solvents, including mixtures of water with t-butanol or THF, and often utilizes a copper(II) salt like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.

The utility of this compound in CuAAC is demonstrated in its reaction with various alkynes to form biologically relevant triazole-containing compounds. For instance, its reaction with propargyl-type alkynes has been employed in the synthesis of novel triazole derivatives.

Table 1: Examples of CuAAC Reactions with this compound

Alkyne ReactantCatalyst SystemSolventProduct
PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-(3-bromo-2-fluorophenyl)-4-phenyl-1H-1,2,3-triazole
Propargyl AlcoholCuITHF(1-(3-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol
3-EthynylthiopheneCuSO₄·5H₂O, Sodium AscorbateDMF1-(3-bromo-2-fluorophenyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole

While CuAAC is highly efficient, the potential cytotoxicity of the copper catalyst has led to the development of copper-free click chemistry, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this reaction, this compound can react with a strained cyclooctyne (B158145) derivative, such as bicyclo[6.1.0]non-4-yne (BCN), without the need for a metal catalyst. The relief of ring strain in the cyclooctyne provides the driving force for the reaction. This methodology is particularly valuable in biological systems where the presence of a metal catalyst is undesirable.

The mechanism of the CuAAC reaction is proposed to involve the formation of a copper acetylide intermediate, which then coordinates with the azide. This is followed by a cycloaddition and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst. The regioselectivity for the 1,4-isomer is a key feature of the copper-catalyzed pathway.

In contrast, the uncatalyzed thermal cycloaddition of azides with alkynes typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. The SPAAC reaction, driven by ring strain, proceeds readily at or near room temperature and, like CuAAC, offers a high degree of control over the reaction outcome. The scope of alkynes that can be used in these cycloadditions is broad, encompassing terminal and internal alkynes, as well as those bearing a wide range of functional groups.

Reduction Reactions to Form Anilines

The reduction of the azido (B1232118) group in this compound to an amine is a fundamental transformation that provides access to the corresponding 3-bromo-2-fluoroaniline (B1289246). This aniline (B41778) derivative is a valuable synthetic intermediate for the introduction of the 3-bromo-2-fluorophenyl moiety in the synthesis of pharmaceuticals and other fine chemicals.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. Other reducing agents such as triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction) or tin(II) chloride can also be effective.

Table 2: Reduction of this compound to 3-Bromo-2-fluoroaniline

Reducing AgentReaction Conditions
H₂, Pd/CMethanol, Room Temperature
PPh₃, then H₂OTHF, Room Temperature
SnCl₂·2H₂OEthanol, Reflux

Thermal and Photochemical Decomposition to Nitrenes

Upon thermal or photochemical stimulation, this compound can undergo decomposition with the extrusion of dinitrogen gas (N₂) to form a highly reactive intermediate known as a nitrene. The resulting 3-bromo-2-fluorophenylnitrene is a singlet or triplet species with a vacant p-orbital and a lone pair of electrons on the nitrogen atom.

These nitrenes are highly electrophilic and can undergo a variety of subsequent reactions, including:

Intramolecular C-H insertion: The nitrene can insert into a C-H bond on a neighboring substituent or solvent molecule.

Cyclization: Intramolecular cyclization can lead to the formation of new heterocyclic ring systems.

Intermolecular reactions: In the presence of other trapping agents, the nitrene can undergo addition to alkenes to form aziridines or react with nucleophiles.

The specific outcome of the nitrene reaction is highly dependent on the reaction conditions, including the presence of other reactive species and the electronic nature of the substituents on the aromatic ring. The bromo and fluoro substituents on the phenyl ring of the nitrene generated from this compound influence its reactivity and the stability of the resulting products.

Generation and Reactivity of Aryl Nitrenes

Aryl azides, upon thermal or photolytic activation, extrude molecular nitrogen to generate highly reactive aryl nitrene intermediates. nsf.gov In the case of this compound, this process would yield the 2-bromo-3-fluorophenyl nitrene. This nitrene is a bivalent, nitrogen-based radical that can exist in either a singlet or triplet state, with its reactivity being dependent on this electronic configuration. nsf.gov Triplet alkylnitrenes, for instance, are known to undergo reactions such as selective reductive cyclization through hydrogen atom abstraction. nsf.gov The generated nitrene is a key intermediate that can lead to a variety of subsequent reactions, most notably intramolecular cyclization.

Intramolecular Cyclization Pathways

Once generated, the 2-bromo-3-fluorophenyl nitrene can undergo intramolecular reactions. A common pathway for aryl nitrenes is intramolecular C-H insertion or cyclization with an ortho substituent. nih.gov While benzotriazole (B28993) formation is not a direct intramolecular cyclization product for a phenyl nitrene, the nitrene can participate in reactions leading to other heterocyclic systems. For example, the thermal decomposition of ortho-azido bromobenzenes in the presence of arylboronic acids can lead to fused indole (B1671886) heterocyclic compounds through a process involving nitrene insertion. researchgate.net Theoretical studies on related phosphanylidenecarbenes have shown that intramolecular cyclization requires a specific activation energy to proceed over alternative rearrangement pathways. nih.gov In the context of 2-bromo-3-fluorophenyl nitrene, cyclization could potentially involve the ortho-bromo or ortho-fluoro substituents, leading to complex heterocyclic structures.

Staudinger Ligation and Aza-Wittig Reactions

The azide group of this compound is amenable to the Staudinger reaction. This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen (N₂) to produce an iminophosphorane, also known as an aza-ylide. organic-chemistry.org The reaction is highly chemoselective and can be performed in aqueous environments and even within living cells, highlighting its bioorthogonal nature. nih.govrsc.org

The resulting aza-ylide is a versatile intermediate. In what is known as the Staudinger ligation, the aza-ylide can be trapped by an intramolecular electrophile, often an ester, to form a stable amide bond after rearrangement. thermofisher.comru.nl This method is particularly useful in chemical biology for linking biomolecules. nih.govru.nl

Alternatively, the aza-ylide can participate in an aza-Wittig reaction. In this process, the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine, with the byproduct being a stable phosphine oxide. organic-chemistry.orgwikipedia.org This reaction can also be carried out intramolecularly to synthesize N-heterocyclic compounds. wikipedia.org The aza-Wittig reaction can also be applied to other electrophiles; for instance, reaction with carbon dioxide yields an isocyanate. wikipedia.org Catalytic versions of both the Staudinger and aza-Wittig reactions have been developed to improve efficiency and reduce waste. organic-chemistry.orgbeilstein-journals.org

ReactionReagent(s)IntermediateProduct
Staudinger Reaction Phosphine (e.g., PPh₃)Phosphazide, Aza-ylideAmine (after hydrolysis) or Amide (Ligation)
Aza-Wittig Reaction Phosphine, Carbonyl CompoundAza-ylideImine

Radical Azidation and Related Processes

While the primary reactivity of aryl azides involves nitrene formation or nucleophilic attack, they can also be involved in radical processes. The azide group itself can be introduced into molecules via radical reactions, often using sulfonyl azides as the azide source in processes like radical carboazidation. core.ac.uk The azide radical (N₃•) can be generated from the azide ion through oxidation. libretexts.orgdtic.mil This radical is electrophilic and can add to electron-rich double bonds. libretexts.org

Aryl azides can also participate in reactions with other radical species. The radical-induced decomposition of azides has been studied, indicating that the azide functional group can interact with various radical intermediates. acs.org In some cases, an aryl radical can undergo intramolecular addition to an azido group. acs.org Furthermore, novel redox reactions between benzyl (B1604629) azides and aryl azides have been described, leading to the synthesis of aryl nitriles and anilines under mild conditions, showcasing the diverse reactivity of the azide moiety beyond traditional pathways. rsc.org

Reactions of the Bromine Atom

The bromine atom on the aromatic ring of this compound serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C bonds. The presence of the azido group is generally tolerated under the mild conditions often employed in these transformations.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. ugr.es This method is highly effective for synthesizing biaryl compounds. The reactivity of fluorohalobenzenes in Suzuki-Miyaura couplings has been well-documented, with various palladium catalysts and conditions being developed to achieve high efficiency and regioselectivity. ugr.esresearchgate.net For dihalogenated benzenes, site-selective couplings are possible, allowing for the stepwise construction of more complex molecules. researchgate.net The reaction is compatible with the azide group, as demonstrated by the successful coupling of ortho-azidobromobenzene with arylboronic acids. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org While aryl bromides can be more challenging substrates than iodides, often requiring specific ligands or additives like tetrabutylammonium (B224687) bromide (TBAB) to prevent side reactions like dehalogenation, effective protocols have been established. beilstein-journals.orgodinity.com

Sonogashira Reaction: This coupling reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is robust and can be performed under mild, even aqueous, conditions, making it suitable for complex molecule synthesis. wikipedia.orgresearchgate.net The difference in reactivity between aryl iodides and bromides can be exploited for selective couplings. wikipedia.org The compatibility of the Sonogashira reaction with various functional groups, including those found on fluorinated aromatics, makes it a valuable tool. researchgate.net

Coupling ReactionCoupling PartnerKey ReagentsProduct Type
Suzuki-Miyaura Arylboronic AcidPd Catalyst, BaseBiaryl
Heck AlkenePd Catalyst, BaseSubstituted Alkene
Sonogashira Terminal AlkynePd Catalyst, Cu(I) co-catalyst, BaseArylalkyne

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The bromine atom in this compound can be displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated when the aromatic ring is "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this specific molecule, the fluorine atom and, to some extent, the azido group act as activating groups.

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.orglibretexts.org A wide range of nucleophiles can be used, including alkoxides, amines, and thiols, to introduce diverse functionalities onto the aromatic ring. walisongo.ac.idnih.gov For instance, the reaction of a fluoronitrobenzene derivative with a phenol (B47542) in the presence of a base is a classic example of an SNAr reaction leading to a diaryl ether. walisongo.ac.id

Directed Ortho-Metalation and Lithiation

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of a specific ortho-position by an organolithium reagent. organic-chemistry.orgwikipedia.org This process forms an aryllithium intermediate that can subsequently react with various electrophiles, leading to highly regioselective substitution. wikipedia.org The efficiency of a DMG is correlated with its ability to chelate the lithium cation, thereby increasing the kinetic acidity of the ortho-protons. organic-chemistry.org

In the context of this compound, the substituents present can all potentially influence the course of a lithiation reaction. The fluorine atom is considered a moderate directing group, while the azido group's directing ability is less commonly exploited but can influence the reaction. The bromine atom, on the other hand, can undergo lithium-halogen exchange.

Studies on related halo- and fluorinated aromatic compounds provide insight into the potential outcomes for this compound. For instance, the lithiation of fluorinated benzenes and bromobenzenes is highly dependent on the base and solvent system used. With a strong, non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation at the most acidic position is favored. In contrast, alkyllithium reagents like n-butyllithium in ether-hexane tend to promote bromine-lithium exchange.

For 3-bromo and 3-chlorobenzoic acids, treatment with hindered lithium dialkylamides leads to the formation of lithium 3-halo-2-lithiobenzoates via ortho-metalation directed by the carboxylate group. nih.gov This highlights the ability of a strong directing group to control the site of lithiation even in the presence of a halogen.

Given these precedents, the directed ortho-metalation of this compound would likely exhibit competitive pathways. The fluorine atom could direct lithiation to the C6 position. However, the potential for bromine-lithium exchange at the C3 position presents a significant competing reaction, especially with alkyllithium reagents. The azido group's electronic influence would also play a role in modulating the acidity of the aromatic protons. The precise outcome would be highly dependent on the specific reaction conditions, including the choice of lithium base, solvent, and temperature.

Reactions of the Fluorine Atom

The fluorine atom in this compound significantly influences the reactivity of the aromatic ring through both electronic and steric effects.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comyoutube.comlibretexts.org The substituents on the ring play a crucial role in determining the rate and regioselectivity of the reaction. masterorganicchemistry.com The fluorine atom in this compound exerts a dual effect. It is an inductively electron-withdrawing group, which deactivates the ring towards EAS. However, through resonance, it can donate a lone pair of electrons, which is an activating effect. researchgate.net In fluorobenzene (B45895) itself, these effects are somewhat balanced, resulting in a reactivity that is comparable to benzene (B151609) in some EAS reactions. researchgate.net The azido group is generally considered an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these three substituents would lead to a complex reactivity profile in EAS, with the positions for electrophilic attack being influenced by the combined directing effects.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and thus accelerating the reaction. pressbooks.pubmasterorganicchemistry.com

The fluorine atom is a particularly interesting leaving group in SNAr reactions. Despite the high strength of the C-F bond, fluorine's high electronegativity strongly activates the ring towards nucleophilic attack, and the rate-determining step is often the initial attack of the nucleophile, not the cleavage of the C-F bond. masterorganicchemistry.com In this compound, both the azido and bromo groups are electron-withdrawing, which would further activate the ring towards SNAr. The fluorine at C2 is ortho to the azido group at C1 and meta to the bromo group at C3. The ortho-azido group would provide significant stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at C2. Therefore, displacement of the fluorine atom via an SNAr mechanism is a highly probable reaction pathway for this compound.

Base-promoted SNAr reactions of fluoroarenes with various nucleophiles, such as indoles and carbazoles, have been shown to be effective. nih.gov For instance, fluoroarenes with electron-withdrawing groups exhibit good reactivity under these conditions. nih.gov

Table 1: Influence of Substituents on Aromatic Reactivity

Reaction Type Substituent Effect on Reactivity Directing Influence
Electrophilic Aromatic Substitution (EAS) -F Deactivating (Inductive), Activating (Resonance) Ortho, Para
-Br Deactivating Ortho, Para
-N₃ Activating Ortho, Para
Nucleophilic Aromatic Substitution (SNAr) -F Activating (as leaving group) -
-Br Activating (electron-withdrawing) -
-N₃ Activating (electron-withdrawing) -

The activation and functionalization of C-F bonds represent a significant challenge in organic synthesis due to the high bond dissociation energy of the carbon-fluorine bond. baranlab.org However, recent advancements have demonstrated that C-F bonds, particularly in activated systems, can be functionalized. baranlab.orgnih.gov This can occur through various mechanisms, including transition-metal-mediated processes and Lewis acid promotion. baranlab.orgnih.gov

For aromatic C-F bonds, activation often requires the presence of other functional groups that can coordinate to a metal center or a Lewis acid. In the case of this compound, the adjacent azido group could potentially participate in chelation-assisted C-F bond activation. While direct C-F bond activation of this specific molecule is not extensively documented in the provided search results, the principles of C-F activation suggest it as a plausible, albeit challenging, transformation. Lewis acid-promoted activation of C(sp³)-F bonds has been demonstrated, suggesting that similar strategies could potentially be applied to activated aryl fluorides. nih.govnih.gov

Synergistic and Antagonistic Effects of Multiple Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the complex interplay of the electronic and steric effects of its three substituents. These effects can be synergistic, where they reinforce each other, or antagonistic, where they oppose each other.

In electrophilic aromatic substitution , the azido group is activating and ortho-, para-directing, while the bromo and fluoro groups are deactivating but also ortho-, para-directing. The deactivating inductive effects of the halogens would be in antagonism with the activating resonance effect of the azido group. The directing effects would be synergistic in favoring substitution at the C4 and C6 positions (para and ortho to the azido group, respectively, and ortho to the bromo and fluoro groups). Steric hindrance from the ortho-bromo and -fluoro groups might disfavor attack at the positions immediately adjacent to them.

In nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nature of all three substituents acts synergistically to activate the ring for nucleophilic attack. The primary competition would be between the displacement of the fluorine at C2 and the bromine at C3. Generally, fluorine is a better leaving group than bromine in SNAr reactions when the reaction is addition-controlled, due to its stronger activating effect. The ortho-azido group would strongly stabilize the Meisenheimer intermediate for fluoride (B91410) displacement, further favoring this pathway.

In directed ortho-metalation , there is a clear antagonistic relationship. The fluorine atom directs lithiation to the C6 position, while the bromine atom is susceptible to lithium-halogen exchange at C3. The outcome would be a sensitive function of the reaction conditions, which could be tuned to favor one pathway over the other.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Azido-3-bromo-2-fluorobenzene. Through the analysis of various nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N) and their interactions, a complete structural map can be assembled.

High-field NMR is essential for resolving the complex spin systems present in this trisubstituted benzene (B151609) derivative. The chemical shifts and coupling constants observed in ¹H, ¹³C, and ¹⁹F spectra are diagnostic for the positional arrangement of the atoms and reveal the electronic interplay between the electron-withdrawing fluorine and bromine atoms and the azido (B1232118) group.

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6. The chemical shifts will be influenced by the adjacent substituents. The proton ortho to the bromine (H-4) and the proton ortho to the azide (B81097) group (H-6) would likely appear at different fields due to the differing electronic effects of these groups. Spin-spin coupling between these protons would provide definitive evidence of their connectivity.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display six unique signals for the six aromatic carbons. The carbons directly bonded to the substituents (C-1, C-2, and C-3) are readily identified by their characteristic chemical shifts and, in the case of C-2, by a large one-bond carbon-fluorine coupling constant (¹JCF), which is typically in the range of 240-250 Hz for fluorinated benzenes. magritek.com The other carbons also exhibit smaller long-range couplings to fluorine (²JCF, ³JCF, ⁴JCF), which are invaluable for assignment. magritek.com For instance, the carbons ortho to the fluorine (C-1 and C-3) will show significant ²JCF coupling. The chemical shifts are also heavily influenced by the substituents; the carbon attached to fluorine (C-2) will be shifted significantly downfield, while the carbon attached to bromine (C-3) will also be influenced by the halogen's electronegativity and anisotropic effects.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. wikipedia.org For this compound, a single resonance is expected. Its chemical shift, typically reported relative to a standard like CFCl₃, is highly sensitive to the electronic environment on the aromatic ring. colorado.edu The presence of the ortho-bromo and ortho-azido groups will influence the shielding of the fluorine nucleus, leading to a specific chemical shift that can be compared to related compounds like 1-bromo-2-fluorobenzene. nih.govsigmaaldrich.com Furthermore, coupling to the aromatic protons (³JHF and ⁴JHF) would be observed in a high-resolution spectrum, providing further structural confirmation.

Predicted NMR Data for this compound Note: These are predicted values based on the analysis of similar substituted benzenes. Actual experimental values may vary.

NucleusPositionPredicted Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
¹HH-4~7.3 - 7.5³J(H4-H5), ⁴J(H4-F), ⁵J(H4-H6)
¹HH-5~7.0 - 7.2³J(H5-H4), ³J(H5-H6), ⁴J(H5-F)
¹HH-6~7.1 - 7.3³J(H6-H5), ⁵J(H6-H4), ³J(H6-F)
¹³CC-1 (C-N₃)~140 - 145²J(C1-F) ~15-25 Hz
¹³CC-2 (C-F)~155 - 160¹J(C2-F) ~240-250 Hz
¹³CC-3 (C-Br)~110 - 115²J(C3-F) ~15-25 Hz
¹³CC-4~128 - 132³J(C4-F)
¹³CC-5~124 - 127⁴J(C5-F)
¹³CC-6~118 - 122³J(C6-F)
¹⁹FF-2~ -110 to -130 (vs CFCl₃)³J(F-H6), ⁴J(F-H5), ⁵J(F-H4)

While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy is a powerful, albeit insensitive, tool for directly probing the nitrogen atoms of the azide moiety. The organic azide group (–N₃) consists of three chemically distinct nitrogen atoms, often labeled α, β, and γ (Ar–Nα–Nβ–Nγ). Each of these nitrogens gives a separate signal in the ¹⁵N NMR spectrum, with chemical shifts that are highly characteristic of the azide functional group.

The electronic state of the azide is sensitive to its environment. The electron-withdrawing or -donating nature of the substituted phenyl ring directly influences the ¹⁵N chemical shifts. In this compound, the combined inductive and mesomeric effects of the bromo and fluoro substituents would modulate the electron density across the azide group, which would be reflected in the ¹⁵N chemical shifts compared to unsubstituted phenyl azide. The synthesis of isotopically labeled analogues, for example using Na¹⁵N₃ or other ¹⁵N-labeled reagents, can greatly enhance signal intensity and is often employed in mechanistic or biosynthetic studies. nih.gov

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex substitution patterns. rsc.org

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would show cross-peaks between adjacent protons (H-4, H-5, and H-6), definitively establishing their sequence on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling). It allows for the direct assignment of the protonated carbons C-4, C-5, and C-6 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D technique for elucidating the structure of highly substituted aromatics. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). Key correlations would include:

H-4 correlating to the quaternary carbons C-2 (³JCH) and C-3 (²JCH), as well as C-6 (³JCH).

H-6 correlating to the quaternary carbons C-1 (²JCH) and C-2 (³JCH).

These long-range correlations provide an unbreakable web of connectivity, confirming the 1,2,3-substitution pattern and the precise location of each substituent relative to the protons.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the elemental formula of the parent ion. For this compound (C₆H₃BrFN₃), HRMS is particularly useful due to the characteristic isotopic signature of bromine, which exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular ion peak in the mass spectrum will therefore appear as a pair of peaks (M⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

The calculated exact masses for the molecular ions are:

C₆H₃⁷⁹BrFN₃: 214.9494 Da

C₆H₃⁸¹BrFN₃: 216.9474 Da

Observing this isotopic pattern at these precise masses in an HRMS analysis provides unequivocal confirmation of the compound's elemental composition, confirming the presence of one bromine atom. rsc.org

In addition to determining the molecular weight, mass spectrometry (typically using an electron ionization or EI source) causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides strong evidence for the compound's structure.

For this compound, the most characteristic and dominant initial fragmentation pathway is the loss of a molecule of dinitrogen (N₂, 28.0061 Da) from the azide group to form a highly reactive nitrene radical cation. [M-N₂]⁺. This is a hallmark fragmentation for virtually all aryl azides. Subsequent fragmentation steps would likely involve the loss of the bromine radical (Br•) or other neutral fragments.

Predicted Mass Spectrometry Data for this compound

TechniqueIon/FragmentPredicted m/zInterpretation
HRMS[M]⁺214.9494 / 216.9474Molecular ion peak showing 1:1 bromine isotope pattern. Confirms formula C₆H₃BrFN₃.
MS[M-N₂]⁺186.9433 / 188.9413Primary fragmentation: loss of N₂ from the azide group. This is a key diagnostic peak.
MS[M-N₂-Br]⁺107.0250Subsequent loss of a bromine radical from the nitrene intermediate.
MS[C₆H₄F]⁺95.0270Possible fragment corresponding to fluorophenyl cation, seen in the fragmentation of other bromofluorobenzenes. nist.govnist.gov

Infrared (IR) Spectroscopy

The most definitive feature in the IR spectrum of this compound is the asymmetric stretching vibration (ν_as) of the azide (–N₃) group. This vibration gives rise to a strong and sharp absorption band, which is characteristic of the azido functional group. nottingham.ac.uk For aryl azides, this band typically appears in the 2100–2170 cm⁻¹ region. chempap.org

The precise position of this band is sensitive to the electronic environment. In this compound, the presence of two electron-withdrawing halogen atoms (bromine and fluorine) on the benzene ring is expected to influence the azide stretch. Electron-withdrawing groups tend to shift the ν_as(N₃) band to higher wavenumbers. chempap.org Therefore, the absorption for this compound is predicted to be at the higher end of the typical range, likely between 2130 and 2160 cm⁻¹.

In some cases, the azide asymmetric stretch can be complicated by Fermi resonance, an interaction with an overtone or combination band of similar energy. This can cause the azide peak to appear as a doublet or with a shoulder, as has been observed in other aryl azides. nih.gov

The table below summarizes the expected prominent IR absorption bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Azide (–N₃)Asymmetric Stretch2130–2170Strong, Sharp
Aromatic C–HStretch3000–3100Medium to Weak
Aromatic C=CIn-ring Stretch1400–1600Medium to Weak
C–FStretch1100–1300Strong
C–BrStretch500–690Medium to Strong

This is an interactive table. Click on the headers to sort.

IR spectroscopy is a powerful and convenient tool for monitoring chemical reactions in real-time by observing the disappearance of reactant functional groups and the appearance of product functional groups. nih.govnih.gov

Reduction of Azide to Amine: A common transformation of aryl azides is their reduction to primary amines. The reduction of this compound to 1-Amino-3-bromo-2-fluorobenzene could be readily monitored using IR spectroscopy. The reaction progress would be indicated by the complete disappearance of the strong, sharp azide peak from the ~2130–2170 cm⁻¹ region. researchgate.net Concurrently, two new bands of medium intensity would appear in the 3300–3500 cm⁻¹ range, corresponding to the asymmetric and symmetric N–H stretching vibrations of the newly formed primary amine group. An N-H bending (scissoring) vibration would also be expected to appear around 1600 cm⁻¹. researchgate.net

Azide-Alkyne Cycloaddition: The azide group can undergo a [3+2] cycloaddition reaction with an alkyne, a cornerstone of "click chemistry," to form a stable triazole ring. Monitoring this reaction via IR spectroscopy would again involve tracking the disappearance of the prominent azide asymmetric stretching band. d-nb.infoacs.org The consumption of the azide provides clear evidence of the reaction's progression toward the triazole product. researchgate.net

The table below illustrates the key spectral changes for these transformations.

ReactionKey Spectral DisappearanceKey Spectral Appearance
Azide to Amine Reduction Strong, sharp band at ~2130-2170 cm⁻¹ (Azide ν_as)Two medium bands at ~3300-3500 cm⁻¹ (Amine N-H stretch)
Azide-Alkyne Cycloaddition Strong, sharp band at ~2130-2170 cm⁻¹ (Azide ν_as)(Disappearance of azide is the primary indicator)

This is an interactive table. Click on the headers to sort.

X-ray Crystallography for Solid-State Structure Determination (if available)

As of this writing, a search of structural databases reveals that the single-crystal X-ray structure of this compound has not been reported in the peer-reviewed literature.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If crystals of sufficient quality were obtained, this technique would provide unequivocal data on the molecular geometry of this compound.

Specifically, a crystal structure would yield:

Precise Bond Lengths and Angles: Confirming the geometry of the benzene ring and the attached functional groups.

Molecular Conformation: Establishing the planarity of the phenyl ring and the orientation of the azide, bromo, and fluoro substituents relative to the ring and to each other.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any potential non-covalent interactions like π–π stacking or halogen bonding, which can influence the physical properties of the material. researchgate.netrsc.org

The determination of crystal structures for analogous substituted aromatic compounds, such as bromo- and fluoro-anilides or other azobenzene (B91143) derivatives, has been instrumental in understanding their solid-state behavior and reactivity. researchgate.netresearchgate.net A similar analysis for this compound would provide invaluable insight into its structural and electronic properties.

Computational and Theoretical Chemistry of 1 Azido 3 Bromo 2 Fluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of 1-azido-3-bromo-2-fluorobenzene. By approximating the electron density of the molecule, DFT methods can accurately predict a variety of its chemical and physical characteristics.

Prediction of Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its behavior. For this compound, DFT calculations are used to determine the energies and shapes of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govresearchgate.net

Theoretical studies on similar aromatic compounds have shown that the HOMO-LUMO gap can be influenced by solvent effects. mdpi.com For instance, calculations on 3-bromo-2-hydroxypyridine (B31989) revealed slight variations in the HOMO-LUMO gap when calculated in different solvents like methanol, water, and DMSO compared to the gas phase. mdpi.com The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net In many organic molecules, the HOMO to LUMO transition represents a π → π* electronic excitation. mdpi.com

Below is a hypothetical table illustrating the kind of data that would be generated from DFT calculations for this compound, based on typical results for related compounds.

Parameter Gas Phase Water DMSO
HOMO Energy (eV)-7.25-7.28-7.30
LUMO Energy (eV)-1.50-1.52-1.53
HOMO-LUMO Gap (eV)5.755.765.77

Note: These values are illustrative and based on typical DFT calculation results for similar halogenated and azido-substituted benzene (B151609) derivatives.

Analysis of Substituent Effects on Aromaticity and Reactivity

The substituents on the benzene ring—azido (B1232118) (-N3), bromo (-Br), and fluoro (-F) groups—profoundly influence the aromaticity and reactivity of this compound. The electron-donating or withdrawing nature of these groups, as well as their positions on the ring, alters the electron density distribution. mdpi.com

The fluorine atom, being highly electronegative, acts as a strong electron-withdrawing group through the inductive effect, which can increase the positive charge on the adjacent carbon atom. walisongo.ac.id Conversely, the bromine atom is less electronegative than fluorine. The azido group can exhibit both electron-donating and -withdrawing characteristics depending on the electronic demands of the system.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The EPS map displays regions of positive and negative electrostatic potential on the electron density surface.

Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. nih.govmdpi.com For this compound, the electronegative fluorine and nitrogen atoms of the azido group are expected to create regions of negative potential. In contrast, the hydrogen atoms and potentially the carbon atom attached to the fluorine would exhibit positive potential. nih.gov

EPS analysis is instrumental in understanding non-covalent interactions and guiding predictions about how the molecule will interact with other chemical species. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most probable reaction pathways. This involves locating the transition states, which are the high-energy structures that connect reactants to products.

The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. Theoretical calculations provide insights into the geometry and electronic structure of these transient species, which are often impossible to observe directly through experimental means. This type of analysis is crucial for understanding reaction mechanisms, such as thermal decomposition of the azido group or nucleophilic aromatic substitution reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional arrangements. This is typically achieved by systematically rotating the substituents around their single bonds and calculating the potential energy at each conformation. nih.gov The resulting potential energy surface reveals the global and local energy minima, corresponding to the most stable and less stable conformers, respectively. nih.gov

Molecular dynamics (MD) simulations can further build upon this by simulating the movement of the atoms in the molecule over time. This provides a dynamic picture of the molecule's flexibility and conformational preferences under specific conditions of temperature and pressure. For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the orientation of the azido group relative to the benzene ring.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of the different nuclei (e.g., ¹H, ¹³C, ¹⁹F) in the molecule, their corresponding chemical shifts can be estimated.

These predicted spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For substituted benzenes, DFT calculations can provide valuable information on how the electronic environment of each nucleus is affected by the different substituents.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.

Carbon Atom Predicted ¹³C Chemical Shift (ppm)
C1 (C-N₃)140.5
C2 (C-F)155.2 (d, J=245 Hz)
C3 (C-Br)115.8
C4128.9
C5124.3
C6118.6

Note: These values are illustrative and based on typical DFT calculation results for similar halogenated and azido-substituted benzene derivatives. The splitting pattern for C2 is due to coupling with the fluorine atom.

Advanced Applications in Chemical Research

Versatile Building Block in Complex Organic Synthesis

In the realm of organic synthesis, the ability to construct complex molecular architectures with precision is paramount. 1-Azido-3-bromo-2-fluorobenzene serves as an exemplary building block, offering multiple reactive sites that can be addressed in a controlled and sequential manner. fluorochem.co.ukalfa-chemistry.com This trifunctional nature allows chemists to introduce diverse functionalities and build molecular complexity efficiently.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov this compound is an excellent precursor for the synthesis of various five-membered heterocycles, most notably 1,2,3-triazoles.

Triazoles: The azide (B81097) group readily participates in 1,3-dipolar cycloaddition reactions with alkynes. This reaction, famously known as the "click chemistry" reaction, can be catalyzed by copper(I) (CuAAC) or proceed without a metal catalyst if a strained alkyne is used (strain-promoted azide-alkyne cycloaddition, SPAAC). peerj.comresearchgate.netnih.gov These reactions are highly efficient, regioselective, and tolerant of a wide range of functional groups, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.com The resulting triazole product retains the bromo and fluoro substituents on the phenyl ring, making it available for subsequent synthetic manipulations.

Imidazoles and Oxazoles: While the direct synthesis of imidazoles and oxazoles from this specific azide is less common, established synthetic routes suggest potential pathways. For instance, N-substituted triazoles, which can be formed from azides, have been shown to undergo rhodium-catalyzed transannulation with nitriles to yield imidazoles or undergo ring-opening and cyclization to form oxazoles. nih.gov This suggests that the triazoles derived from this compound could be valuable intermediates for accessing these other important heterocyclic systems.

HeterocycleSynthetic MethodKey Features
1,2,3-Triazole Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency, high yield, regioselective, forms stable 1,4-disubstituted triazoles. peerj.comnih.gov
1,2,3-Triazole Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Bioorthogonal (metal-free), rapid kinetics, useful for biological applications. nih.gov
Imidazole Rhodium-catalyzed transannulation of a derived triazolePotential pathway for converting the initial triazole product into a more complex heterocycle. nih.gov
Oxazole (B20620) Rhodium-catalyzed ring-opening/cyclization of a derived triazoleA potential, though less direct, route to access oxazole scaffolds. nih.gov

The true synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for the stepwise construction of highly substituted aromatic compounds that would be difficult to access through other means.

The azide group provides access to triazoles and other nitrogen heterocycles via cycloadditions. The bromine atom is a versatile handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net These include:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Grignard Reagent Formation: Conversion to an organomagnesium species for reaction with electrophiles.

The fluorine atom, positioned ortho to the bromine, influences the electronic properties of the benzene (B151609) ring, activating it for certain reactions and providing steric influence. The C-F bond is generally stable but can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, particularly when activated by strong electron-withdrawing groups. This multi-handle approach enables the creation of diverse and complex aromatic scaffolds from a single starting material. acs.org

Chemical Biology and Bioorthogonal Chemistry Reagent

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biological processes. nih.gov The azide group is a premier bioorthogonal handle due to its abiotic nature and specific reactivity. This compound, as a carrier of this functionality, is a valuable tool in chemical biology. frontiersin.org

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov this compound can be incorporated into larger molecular structures to create such probes. The azide serves as a "clickable" anchor, allowing the probe to be covalently attached to a biomolecule of interest that has been metabolically or synthetically tagged with an alkyne. mdpi.com The bromo-fluorophenyl moiety itself can confer useful properties to the probe, such as:

Modulating Pharmacokinetics: The fluorine atom can enhance metabolic stability and membrane permeability.

Providing a Reporter Group: The heavy bromine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in structure determination.

Further Functionalization: The bromine atom can be used as a point of attachment for other functionalities, such as fluorophores or affinity tags, after the initial bioorthogonal ligation.

The functionalization of biomolecules like RNA and peptides with specific labels or tags is crucial for understanding their function, localization, and interactions. Reagents derived from this compound can be used to achieve this site-specific modification. frontiersin.org

For example, a peptide or an RNA strand can be synthesized to include an alkyne-containing unnatural amino acid or nucleotide. The subsequent addition of a reagent featuring the this compound core allows for covalent attachment via a SPAAC or CuAAC reaction. nih.govnih.gov This process enables the precise installation of the bromo-fluorophenyl group onto the biomolecule, which can be used to probe structure, track the molecule within a cell, or introduce a unique chemical handle for further manipulation. nih.gov

BiomoleculeLabeling StrategyPurpose
RNA Incorporate alkyne-modified nucleotide, followed by "click" reaction with azide reagent.Introduction of a heavy atom (Br) for structural studies, or a handle for further modification. nih.gov
Peptides Incorporate alkyne-containing amino acid, followed by "click" reaction with azide reagent.Site-specific labeling for imaging, pull-down assays, or structural analysis. nih.gov

Precursors for Advanced Materials (e.g., Polymer Modification, Optoelectronic Materials)

The unique combination of reactive groups and the presence of halogens make this compound a promising precursor for the synthesis of advanced materials. frontiersin.org

Polymer Modification: The azide group can be used to graft the molecule onto polymer backbones or surfaces that contain alkyne groups. This "click" modification can be used to alter the properties of the base polymer, for example, by introducing the halogenated aromatic ring to enhance thermal stability, flame retardancy (due to bromine), or to change surface properties like hydrophobicity.

Optoelectronic Materials: Highly functionalized and halogenated aromatic compounds are key components in many organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound scaffold can be elaborated through cross-coupling reactions at the bromine position to build larger, conjugated systems with tailored electronic properties. alfa-chemistry.com The fluorine atom can help tune the energy levels (HOMO/LUMO) of the resulting material, which is critical for device performance. The azide can be used for a final-stage "click" reaction to link components together or can be converted into other functional groups.

Photochemical Reagent and Photoactive Precursor

Aryl azides are a cornerstone of photochemistry and chemical biology, primarily for their ability to generate highly reactive nitrenes upon photolysis. The substitution pattern on the aromatic ring, particularly with halogens, significantly modulates the photochemical behavior of the resulting aryl nitrene. The presence of a fluorine atom ortho to the azide group in this compound is of particular significance.

Upon irradiation with UV light, aryl azides extrude dinitrogen (N₂) to form a singlet nitrene intermediate. This species is exceptionally reactive and can undergo several transformations, including intersystem crossing to the more stable triplet nitrene, or rearrangement to a seven-membered ring ketenimine (a dehydroazepine). For applications like photoaffinity labeling, where the nitrene is intended to react with surrounding molecules (e.g., in the active site of a protein), this ring-expansion is an undesirable side reaction.

Research has shown that introducing fluorine atoms, especially at the ortho positions relative to the azido (B1232118) group, can effectively suppress this ring-expansion pathway. nih.govnih.gov This effect is attributed to the high energy barrier for the rearrangement, which consequently increases the lifetime of the singlet nitrene. nih.gov A longer-lived singlet nitrene is more likely to undergo desired intermolecular reactions, such as insertion into C-H or N-H bonds, making it a more efficient photoactive probe.

Studies on the photolysis of various fluorophenyl azides have provided insight into their reaction mechanisms. For instance, the photolysis of 2,6-difluorophenyl azide in the presence of aniline (B41778) yields asymmetrical fluoroazobenzenes, which are products of a singlet N-H insertion reaction followed by oxidation. researchgate.netlookchem.com This demonstrates the propensity of ortho-fluorinated aryl nitrenes to engage in specific intermolecular reactions rather than intramolecular rearrangement.

Based on these established principles, this compound is an excellent candidate for a photoactive precursor. The ortho-fluoro substituent is expected to stabilize the singlet nitrene, promoting efficient insertion reactions. The bromo substituent, meanwhile, offers a secondary reactive handle for subsequent chemical modifications, a feature highly valuable in the design of multifunctional chemical probes.

Table 1: Photochemical Properties of Substituted Aryl Azides

Aryl Azide DerivativeKey SubstituentsPrimary Photochemical PathwayImplications for Use
PhenylazideNoneRing expansion to dehydroazepineProne to polymerization, less efficient for photoaffinity labeling. nih.gov
Perfluorophenyl azidePerfluoroSuppression of ring expansion, high yield of insertion/addition products. nih.govresearchgate.netExcellent photoaffinity labeling agent due to high reactivity and specificity. nih.gov
2,6-Difluorophenyl azideTwo ortho-fluoro groupsRetards ring expansion, allows for bimolecular capture of the singlet nitrene. nih.govlookchem.comEfficient for forming specific intermolecular products, like azobenzenes with aniline. lookchem.com
This compound One ortho-fluoro, one meta-bromoInferred: Suppression of ring expansion, generation of a reactive singlet nitrene.Potentially a highly useful photoactive precursor, with the bromine atom serving as a site for further functionalization.

This interactive table summarizes the influence of fluorine substitution on the photochemical behavior of aryl azides, with inferred properties for the title compound based on established research.

Development of Catalytic Systems and Methodologies for C-X/C-N Bond Formation

The dual functionality of this compound, possessing both an azide and a bromo group, makes it a valuable substrate for developing new catalytic methods, particularly for constructing carbon-halogen (C-X) and carbon-nitrogen (C-N) bonds. These bonds are fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and materials.

The azide group can serve as a nitrene precursor in transition metal-catalyzed reactions. Instead of relying on light, a metal catalyst can facilitate the formation of a metal-stabilized nitrene intermediate. These species are generally more selective than free nitrenes, allowing for controlled C-N bond-forming reactions. For example, dinuclear nickel complexes have been shown to catalyze the dimerization of aryl azides to form azoarenes, which are important photoswitchable molecules. datapdf.com This reaction proceeds under redox-neutral conditions, tolerating a wide range of functional groups.

Furthermore, iron-catalyzed electrophilic amination reactions have been developed that utilize functionalized aryl azides and organozinc reagents to form secondary amines. researchgate.net This methodology demonstrates the utility of aryl azides in complex C-N bond formations under mild conditions.

Concurrently, the bromo substituent on the this compound ring is a classic handle for transition metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper catalysts are routinely used to form C-C, C-N, and C-O bonds at the site of a C-Br bond. For instance, nickel-photoredox dual catalysis has been employed for the direct C-H functionalization of amines with aryl halides to generate benzylic amines. nih.gov

The presence of both the azide and bromo groups on the same molecule allows for orthogonal or sequential functionalization. A catalytic reaction could be designed to selectively react with one site while leaving the other intact for a subsequent transformation. For example, a C-N bond could be formed via the azide group, followed by a Suzuki or Buchwald-Hartwig coupling at the C-Br bond. This versatility is highly sought after in diversity-oriented synthesis and the construction of complex molecular architectures.

Table 2: Catalytic Methodologies Utilizing Aryl Azides and Aryl Halides

Catalytic SystemSubstrate(s)Bond FormedKey FeaturesPotential Application for this compound
Dinuclear Ni ComplexAryl azidesN=N (Azoarenes)Redox-neutral dimerization, broad functional group tolerance. datapdf.comSynthesis of novel, functionalized azo-compounds for materials science.
FeCl₃Aryl azides and Arylzinc halidesC-N (Secondary amines)Electrophilic amination under mild conditions. researchgate.netFormation of complex secondary amines, with the bromo group available for further coupling.
Nickel-Photoredox Dual CatalysisN-Aryl amines and Aryl halidesC-C (Benzylic amines)Direct C-H, C-X coupling of readily available materials. nih.govThe bromo-functionalized ring can be coupled with various amine-containing molecules.
Flow MicroreactorsPolybromoarenes (via triazene)C-CGeneration of functionalized aryl azides via organolithium intermediates. nih.govWhile a synthetic method, it highlights the compatibility of the azide (masked as a triazene) with reactive organometallic species.

This interactive table outlines various catalytic systems where the functional groups present in this compound could be employed, highlighting its potential for complex molecule synthesis.

Future Research Directions and Unexplored Reactivities of 1 Azido 3 Bromo 2 Fluorobenzene

The unique trifunctional nature of 1-azido-3-bromo-2-fluorobenzene, possessing an energetic azide (B81097), a versatile bromine atom, and a reaction-influencing fluorine atom, positions it as a compound of significant interest for future chemical exploration. The following sections outline promising avenues for research, focusing on novel synthetic methodologies, advanced reaction engineering, and the expansion of its application scope.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-Azido-3-bromo-2-fluorobenzene to improve yield and purity?

Answer:
Synthesis typically involves nucleophilic aromatic substitution (SNAr) of a bromo-fluoro precursor with sodium azide (NaN₃). Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions are heated to 80–100°C to accelerate substitution while avoiding thermal decomposition of the azide group .
  • Stoichiometry : A 1.2:1 molar ratio of NaN₃ to bromo precursor minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization removes unreacted NaN₃ and byproducts. Monitor purity via TLC or HPLC.

Advanced: How do the electronic effects of the azido and bromo substituents influence regioselectivity in cross-coupling reactions?

Answer:
The bromo group acts as a directing group for cross-coupling (e.g., Suzuki-Miyaura), with reactivity influenced by the electron-withdrawing fluorine at the ortho position. The azido group (-N₃) exerts strong electron-withdrawing effects via resonance, polarizing the aromatic ring and activating the bromo site for oxidative addition to Pd catalysts. Computational studies (DFT-B3LYP/6-31G*) show that the fluorine’s electronegativity further stabilizes transition states, favoring coupling at the bromine position .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons and coupling patterns (e.g., fluorine splitting).
    • ¹³C NMR : Confirms substitution via chemical shifts for C-Br (~105 ppm) and C-F (~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 266.018) and fragments (e.g., loss of N₂ from the azide) .
  • IR Spectroscopy : Detects azide stretches (~2100 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity in click chemistry applications?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate:

  • Frontier Molecular Orbitals (FMOs) : Predict sites for cycloaddition. The azide’s LUMO energy determines reactivity in Huisgen 1,3-dipolar cycloadditions .
  • Transition State Barriers : Assess activation energy for triazole formation with alkynes. Fluorine’s inductive effect lowers the barrier by stabilizing charge separation .
  • Solvent Effects : COSMO-RS models simulate solvent polarity’s impact on reaction rates .

Advanced: How to resolve contradictions in reported reactivity of the bromo group under varying reaction conditions?

Answer:
Conflicting data may arise from competing pathways:

  • Base Sensitivity : In Pd-mediated couplings, strong bases (e.g., K₂CO₃) can deprotonate the azide, leading to side reactions. Use milder bases (e.g., CsF) .
  • Solvent Coordination : DMF coordinates Pd, slowing oxidative addition. Switch to THF or toluene for faster kinetics .
  • Competing Azide Reactivity : Azides may participate in Staudinger or Curtius rearrangements under heat. Control temperature (<100°C) and avoid protic solvents .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Click Chemistry : The azide forms triazoles with alkynes for bioconjugation (e.g., labeling proteins or nucleic acids) .
  • Fragment-Based Drug Design : The bromo group enables Suzuki couplings to append pharmacophores (e.g., kinase inhibitors) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Dual functionality allows modular assembly of E3 ligase binders and target protein ligands .

Advanced: How does the compound’s thermal stability impact storage and reaction design?

Answer:

  • Azide Decomposition : Above 120°C, the azide group may decompose exothermically, releasing N₂. Store at –20°C under inert gas .
  • Photostability : UV light accelerates degradation. Use amber glassware and minimize light exposure during reactions .
  • Reaction Quenching : Add thiourea or ascorbic acid to scavenge residual NaN₃ post-synthesis .

Advanced: How does substitution pattern (azido/bromo/fluoro) affect comparative reactivity with analogous haloarenes?

Answer:

CompoundReactivity in SNArCross-Coupling Efficiency
This compoundHigh (F activates ring)Moderate (Br competes with N₃)
1-Bromo-2,4-difluorobenzeneLow (no N₃ activation)High (Br is sole site)
4-Azido-1-bromo-2-(trifluoromethyl)benzeneVery High (CF₃ enhances EWG effect)Low (steric hindrance)

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Explosivity Risk : Azides are shock-sensitive. Avoid grinding or sudden temperature changes .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.
  • Waste Disposal : Neutralize with NaNO₂/HCl before disposal to detoxify azides .

Advanced: What mechanistic insights explain the compound’s selectivity in nucleophilic aromatic substitution?

Answer:

  • Ring Activation : Fluorine’s -I effect polarizes the aromatic ring, directing nucleophiles (e.g., amines) to the para position relative to Br .
  • Azide as Leaving Group : In rare cases, N₃⁻ can act as a nucleophile, but its strong electron-withdrawing nature typically deactivates the ring for further substitution .
  • Solvent Effects : DMSO increases reaction rates by stabilizing charged intermediates via strong solvation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.